Clocoumarol - 35838-63-2

Clocoumarol

Catalog Number: EVT-263861
CAS Number: 35838-63-2
Molecular Formula: C21H21ClO3
Molecular Weight: 356.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Clocoumarol is an anticoagulants, an agents that prevent blood clotting. It can inhibit the dilatation of the spleen and the congestion of lymph nodes.
Overview

Clocoumarol is an anticoagulant medication primarily used in the prevention and treatment of thromboembolic disorders. It is a derivative of coumarin, a naturally occurring compound found in many plants. Clocoumarol functions by inhibiting vitamin K epoxide reductase, which is essential for the synthesis of vitamin K-dependent clotting factors in the liver. This action ultimately reduces blood clot formation, making it effective in managing conditions such as deep vein thrombosis and pulmonary embolism.

Source

Clocoumarol is synthesized from natural coumarin compounds, which are widely distributed in the plant kingdom, particularly in the families of Apiaceae and Fabaceae. The compound was first developed as a synthetic derivative to enhance the anticoagulant properties of its natural counterparts.

Classification

Clocoumarol belongs to the class of drugs known as anticoagulants. More specifically, it is categorized under vitamin K antagonists, which also includes other well-known anticoagulants like warfarin and phenprocoumon.

Synthesis Analysis

Methods

The synthesis of clocoumarol typically involves several steps starting from coumarin derivatives. One common method includes:

  1. Formation of Coumarin Derivatives: Starting from salicylaldehyde and acetic anhydride, coumarin can be synthesized through a condensation reaction.
  2. Chlorination: The resulting coumarin derivative undergoes chlorination using phosphorus oxychloride or thionyl chloride to introduce a chlorine atom at specific positions on the aromatic ring.
  3. Rearrangement: The chlorinated compound may then be subjected to rearrangement reactions to yield clocoumarol.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, solvent, and reaction time to ensure high yields and purity of clocoumarol. Analytical techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to characterize the final product.

Molecular Structure Analysis

Structure

Clocoumarol has a molecular formula of C_10H_7ClO_4 and a molecular weight of approximately 232.61 g/mol. The structure consists of a coumarin backbone with a chlorine substituent and additional functional groups that enhance its pharmacological activity.

Data

  • Chemical Structure: The compound features a benzopyranone structure typical of coumarins.
  • 3D Configuration: Clocoumarol exhibits specific stereochemistry that contributes to its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Clocoumarol participates in various chemical reactions typical for substituted aromatic compounds:

  1. Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under appropriate conditions.
  2. Hydrolysis: In aqueous environments, clocoumarol can undergo hydrolysis, leading to the formation of hydroxy derivatives.

Technical Details

These reactions are significant for modifying clocoumarol's properties or synthesizing analogs with enhanced therapeutic effects. Reaction conditions such as pH, temperature, and the presence of catalysts can significantly influence the outcomes.

Mechanism of Action

Process

Clocoumarol exerts its anticoagulant effect primarily through the inhibition of vitamin K epoxide reductase, an enzyme critical for recycling vitamin K in the liver. By blocking this enzyme:

  1. Vitamin K Reduction: Clocoumarol prevents the conversion of vitamin K epoxide back to its active form.
  2. Clotting Factor Synthesis Inhibition: This reduction leads to decreased synthesis of clotting factors II (prothrombin), VII, IX, and X, which are vital for blood coagulation.

Data

The pharmacokinetics of clocoumarol indicate that it has a half-life ranging from 6 to 12 hours, necessitating careful monitoring and dosage adjustments in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clocoumarol is typically presented as a white to off-white crystalline powder.
  • Solubility: It is slightly soluble in water but more soluble in organic solvents like ethanol and acetone.

Chemical Properties

  • Stability: Clocoumarol is stable under normal conditions but should be protected from light and moisture.
  • pH Sensitivity: The stability can vary with pH; thus, formulations must be carefully pH-balanced.
Applications

Scientific Uses

Clocoumarol is primarily used in clinical settings for:

  • Anticoagulation Therapy: It is prescribed for patients at risk of thromboembolic events.
  • Research Applications: Clocoumarol serves as a valuable tool in pharmacological studies investigating coagulation pathways and anticoagulant mechanisms.
Introduction to 4-Hydroxycoumarin Anticoagulants

Historical Development of Coumarin-Based Anticoagulants

The discovery of 4-hydroxycoumarin anticoagulants originated from a veterinary crisis in the 1920s. Cattle consuming moldy sweet clover (Melilotus officinalis) hay suffered fatal hemorrhages. In 1939, Karl Paul Link and his team at the University of Wisconsin identified the causative agent as dicoumarol (bishydroxycoumarin), formed via the condensation of 4-hydroxycoumarin molecules facilitated by formaldehyde produced during fungal spoilage (Aspergillus fumigatus) [5] [10]. Dicoumarol, the first natural anticoagulant of this class, possessed the defining 3-(aromatic substituent)-4-hydroxycoumarin structure and became the prototype for synthetic development [2] [10].

  • Warfarin: Synthesized by Link's group in 1948, warfarin (initially used as a rodenticide) emerged as the first widely adopted synthetic 4-hydroxycoumarin anticoagulant drug. Its name derives from the Wisconsin Alumni Research Foundation (WARF). Warfarin's efficacy and relatively manageable pharmacokinetics led to its approval for human use in 1954, revolutionizing long-term anticoagulation therapy [9] [10].
  • Structural Diversification: The success of warfarin spurred the development of numerous analogues. Phenprocoumon (long half-life) and acenocoumarol (shorter half-life) were introduced as therapeutic alternatives in the following decades, primarily in Europe [3] [7] [9]. Concurrently, the need to combat warfarin-resistant rodents drove the creation of "superwarfarins" or second-generation 4-hydroxycoumarin rodenticides like brodifacoum and difenacoum. These feature bulky, lipophilic 3-aryl substituents conferring extreme potency and very long half-lives, rendering them unsuitable for human therapeutic use [10].
  • Clocoumarol: Positioned within this historical trajectory, clocoumarol represents a specific synthetic 4-hydroxycoumarin derivative developed as a potential therapeutic anticoagulant, characterized by its unique 3-aryl substituent pattern [1].

Structural Classification of 4-Hydroxycoumarin Derivatives

The core structure of all bioactive 4-hydroxycoumarin anticoagulants is 4-hydroxy-2H-chromen-2-one. The critical structural variations defining subclass, potency, duration of action, and specific application (therapeutic vs. rodenticide) occur predominantly at the 3-position. Classification hinges on the nature of the carbon chain and the aromatic moiety attached at this position [1] [3] [8].

Table 1: Structural Classification of Key 4-Hydroxycoumarin Derivatives

CompoundCore Structure3-Substituent (R)Key Structural FeaturesPrimary Use
Dicoumarol4-Hydroxycoumarin4-Hydroxycoumarin-3-ylDimer linked via methylene bridgeEarly therapeutic
Warfarin4-Hydroxycoumarinα-Phenyl-β-acetylethyl (C6H5-CH(C2H5CO)-)*β-Keto secondary alcohol (racemic)Therapeutic
Acenocoumarol4-Hydroxycoumarinα-(4-Nitrophenyl)-β-acetylethyl (O2N-C6H4-CH(C2H5CO)-)*β-Keto secondary alcohol with p-nitro group (racemic)Therapeutic
Phenprocoumon4-Hydroxycoumarinα-Ethyl-β-phenylpropyl? (C6H5-CH(C2H5)-CH2-)*Secondary alcohol (long aliphatic chain)Therapeutic
Clocoumarol4-HydroxycoumarinPresumably similar to warfarin/acenocoumarol but with specific aryl substitution (e.g., chlorine)Specific aryl group (details often proprietary)Therapeutic (Research/Historical)
Brodifacoum4-HydroxycoumarinComplex biaryl ketone (3-[3-(4'-bromobiphenyl-4-yl)-1,2,3,4-tetrahydronaphthalen-1-yl])Large, rigid, lipophilic bicyclic substituentRodenticide
Difenacoum4-HydroxycoumarinComplex aryl ketone (3-[1-(p-diphenyl)-1,2,3,4-tetrahydronaphthalen-1-yl])Large, rigid, lipophilic substituentRodenticide

*Note: The exact depiction of the substituent varies slightly in literature; these represent common simplified descriptions focusing on the functional groups attached to the 3-carbon.

  • Simple Monomeric Derivatives (Therapeutic): This class includes drugs like warfarin, acenocoumarol, and phenprocoumon. Their 3-substituents consist of an aryl group (phenyl for warfarin, p-nitrophenyl for acenocoumarol) attached to the coumarin ring via a carbon chain containing a functional group, typically a secondary alcohol and often a β-keto group (as in warfarin and acenocoumarol) [1] [3] [10]. Clocoumarol belongs to this broad category, implying its structure is a 4-hydroxycoumarin with an aryl group attached via a linker likely containing a chiral center. The specific nature of the aryl group (e.g., containing chlorine, as suggested by the prefix "Clo-") and the linker defines its unique properties relative to warfarin or acenocoumarol [1].
  • Dimeric Derivatives: Dicoumarol is the prototype, formed by two 4-hydroxycoumarin units linked by a methylene bridge (-CH2-) at their 3-positions [5] [10].
  • "Superwarfarin" Rodenticides (Second Generation): These possess significantly larger, more complex, and highly lipophilic substituents at the 3-position. Examples include brodifacoum and difenacoum, where the substituent is often a biaryl or fused polycyclic structure (e.g., a tetralone derivative) [8] [10]. This bulk dramatically increases affinity for VKOR and lipid stores, leading to prolonged duration of action.
  • Synthetic Access: Synthesis of 4-hydroxycoumarin derivatives typically involves:
  • Preparation of the 4-hydroxycoumarin core (e.g., via Pechmann condensation, Kostanecki reaction).
  • Introduction of the 3-substituent. Common strategies include:
  • Aldol-type Condensation: Reacting 4-hydroxycoumarin with an aldehyde or ketone under acidic or basic catalysis. This is widely used for simple monomers like warfarin analogues (e.g., using acetophenone derivatives) [1] [8].
  • Coupling with Pre-formed Alcohols: Condensing 4-hydroxycoumarin with a secondary alcohol (e.g., derived from reduction of a tetralone) using acid catalysts (e.g., p-toluenesulfonic acid) [8]. This is crucial for synthesizing rodenticides like difenacoum and flocoumafen, where the alcohol component carries the complex aryl group.
  • Multi-step Synthesis: Complex 3-substituents often require elaborate synthesis involving Friedel-Crafts acylation, Reformatsky reactions, cyclizations, and reductions before coupling to the 4-hydroxycoumarin core [8].

Clocoumarol: Position Within the Anticoagulant Pharmacopeia

Clocoumarol is identified within the scientific literature as a synthetic 4-hydroxycoumarin derivative developed as a vitamin K antagonist anticoagulant [1]. Its specific structural hallmark is the presence of a chlorine atom within its aromatic 3-substituent, differentiating it from warfarin (unsubstituted phenyl), acenocoumarol (p-nitrophenyl), and phenprocoumon (distinct aliphatic chain) [1] [3] [10].

  • Pharmacological Class: Clocoumarol belongs to the same class of indirect anticoagulants as warfarin, acenocoumarol, and phenprocoumon. They share the core mechanism of action: inhibition of the vitamin K epoxide reductase complex (VKORC1), thereby depleting reduced vitamin K (vitamin KH2) essential for the γ-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, X, and anticoagulant proteins C and S) [3] [7] [10]. This results in the production of biologically inactive clotting factors and an anticoagulated state.
  • Comparative Pharmacokinetics: While detailed pharmacokinetic data specific to clocoumarol is less prevalent in commonly accessible literature compared to warfarin or acenocoumarol, its position within the class allows for general comparisons based on structural features:
  • Half-Life: Clocoumarol's half-life would be expected to be intermediate or potentially shorter than phenprocoumon (very long: 110-130 hours) and warfarin (R-warfarin 35-58h, S-warfarin 24-33h), possibly closer to R-acenocoumarol (6.6h, noting S-acenocoumarol is very short-lived ~1.8h) [3] [7]. The chlorine atom's influence on lipophilicity and metabolism would be key determinants.
  • Metabolism: Like other 4-hydroxycoumarins, clocoumarol would undergo hepatic metabolism primarily via cytochrome P450 (CYP) enzymes, particularly CYP2C9, which is the main enzyme metabolizing the more potent S-enantiomers of warfarin and acenocoumarol [7]. Genetic polymorphisms in CYP2C9 and VKORC1 significantly impact dose requirements and bleeding risk for warfarin and acenocoumarol [7], and this pharmacogenetic influence would logically extend to clocoumarol.
  • Protein Binding: Extremely high plasma protein binding (>98%), primarily to albumin, is a characteristic shared by all therapeutic 4-hydroxycoumarins [3] [7].
  • Clinical Context & Role: Clocoumarol was investigated for the same indications as other therapeutic VKAs: prevention and treatment of venous thromboembolism (deep vein thrombosis, pulmonary embolism), prevention of systemic embolism (e.g., in atrial fibrillation), and management of thromboembolic complications associated with prosthetic heart valves [7]. Its development and clinical use appear to have been more regionally limited or less enduring than warfarin or acenocoumarol. Research often focused on comparing its pharmacodynamics, pharmacokinetics, and pharmacogenetics within the class [7]. It serves as an example of the structural exploration undertaken to optimize VKA properties (potency, duration of action, predictability).

Table 2: Positioning of Clocoumarol Among Key Therapeutic 4-Hydroxycoumarins

FeatureWarfarinAcenocoumarolPhenprocoumonClocoumarol
3-Aryl GroupPhenyl4-NitrophenylPhenylChloro-substituted Aryl
Linkerβ-Keto sec. alcoholβ-Keto sec. alcoholSec. alcohol (longer chain)Likely sec. alcohol
RacemicYesYesYesPresumably Yes
Active Enantiomer MetabolismS-CYP2C9, R-multipleS-CYP2C9 (rapid), R-CYP2C9CYP3A4, CYP2C9?Likely CYP2C9 dependent
Typical Half-Life Range20-60 hours (overall)~8-11 hours (overall, R-enant. dominant)110-130 hoursExpected Intermediate/Shorter
VKORC1 SensitiveYesYesYesYes
Primary Regions of UseWorldwideEurope, Asia, S. AmericaEurope (esp. D, CH)Research/Historical, Limited regions?

Properties

CAS Number

35838-63-2

Product Name

Clocoumarol

IUPAC Name

3-[1-[4-(2-chloroethyl)phenyl]butyl]-4-hydroxychromen-2-one

Molecular Formula

C21H21ClO3

Molecular Weight

356.8 g/mol

InChI

InChI=1S/C21H21ClO3/c1-2-5-16(15-10-8-14(9-11-15)12-13-22)19-20(23)17-6-3-4-7-18(17)25-21(19)24/h3-4,6-11,16,23H,2,5,12-13H2,1H3

InChI Key

XEBSDNCEYSPGIU-UHFFFAOYSA-N

SMILES

CCCC(C1=CC=C(C=C1)CCCl)C2=C(C3=CC=CC=C3OC2=O)O

Solubility

Soluble in DMSO

Synonyms

Clocoumarol; Clocoumarolum; DB 112; BRN 1264788;

Canonical SMILES

CCCC(C1=CC=C(C=C1)CCCl)C2=C(C3=CC=CC=C3OC2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.